molecular formula C12H22ClN3O B7890464 2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride

2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride

Cat. No.: B7890464
M. Wt: 259.77 g/mol
InChI Key: UCVSRSOTWLVSDR-UHFFFAOYSA-N
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Description

The compound identified as 2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride is a chemical entity with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting these materials to mechanical processing in the presence of a nucleophile . This method ensures the efficient production of the compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of advanced machinery and optimized reaction conditions allows for the mass production of the compound. The process is designed to be cost-effective and environmentally friendly, ensuring minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions involving this compound typically result in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

2-(2-aminobutan-2-yl)-6-tert-butyl-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVSRSOTWLVSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC(=O)C=C(N1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C1=NC(=O)C=C(N1)C(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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